1-(3-aminopropyl)-3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
1-(3-AMINOPROPYL)-3-HYDROXY-4-(4-METHOXYBENZOYL)-5-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE is a synthetic organic compound with a complex structure It is characterized by the presence of multiple functional groups, including an amino group, a hydroxy group, a methoxybenzoyl group, and a phenyl group
Preparation Methods
The synthesis of 1-(3-AMINOPROPYL)-3-HYDROXY-4-(4-METHOXYBENZOYL)-5-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The initial step involves the cyclization of a suitable precursor to form the pyrrolidine ring.
Introduction of Functional Groups:
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and efficiency.
Chemical Reactions Analysis
1-(3-AMINOPROPYL)-3-HYDROXY-4-(4-METHOXYBENZOYL)-5-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The methoxybenzoyl group can be reduced to form a methoxybenzyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions to introduce different substituents.
Acylation: The hydroxy group can undergo acylation to form esters.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and acylating agents (e.g., acetic anhydride). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-AMINOPROPYL)-3-HYDROXY-4-(4-METHOXYBENZOYL)-5-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and functional groups.
Materials Science: The compound’s properties make it suitable for use in the development of advanced materials, such as polymers and nanomaterials.
Biological Studies: It is used in studies to understand its interactions with biological molecules and its potential effects on biological systems.
Mechanism of Action
The mechanism of action of 1-(3-AMINOPROPYL)-3-HYDROXY-4-(4-METHOXYBENZOYL)-5-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets. The amino and hydroxy groups can form hydrogen bonds with biological molecules, while the methoxybenzoyl and phenyl groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
1-(3-AMINOPROPYL)-3-HYDROXY-4-(4-METHOXYBENZOYL)-5-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE can be compared with similar compounds such as:
1-(3-AMINOPROPYL)-4-(4-METHOXYBENZOYL)-5-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE: This compound lacks the hydroxy group, which may affect its reactivity and biological activity.
1-(3-AMINOPROPYL)-3-HYDROXY-5-(4-METHOXYBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE: This compound lacks the phenyl group, which may influence its hydrophobic interactions and overall stability.
Properties
Molecular Formula |
C21H22N2O4 |
---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
(4Z)-1-(3-aminopropyl)-4-[hydroxy-(4-methoxyphenyl)methylidene]-5-phenylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C21H22N2O4/c1-27-16-10-8-15(9-11-16)19(24)17-18(14-6-3-2-4-7-14)23(13-5-12-22)21(26)20(17)25/h2-4,6-11,18,24H,5,12-13,22H2,1H3/b19-17- |
InChI Key |
XZZMEWDLRRKYOG-ZPHPHTNESA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CCCN)C3=CC=CC=C3)/O |
Canonical SMILES |
COC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN)C3=CC=CC=C3)O |
Origin of Product |
United States |
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